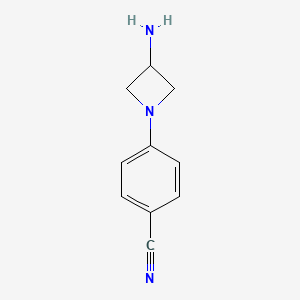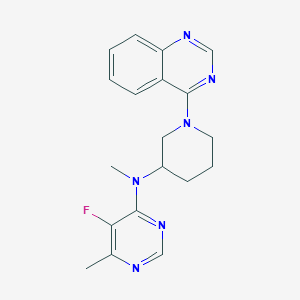
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a tool compound in various biochemical and physiological studies.
作用機序
The mechanism of action of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves the inhibition of certain enzymes, such as protein kinase B (Akt). Akt is a serine/threonine kinase that is involved in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of Akt can lead to a decrease in cell survival and an increase in cell death.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine are primarily related to its inhibition of Akt. This inhibition can lead to a decrease in cell survival and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
実験室実験の利点と制限
The advantages of using 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine in lab experiments include its ability to inhibit Akt and its antitumor activity. However, there are also limitations to using this compound. For example, it may not be effective in all types of cancer cells, and its mechanism of action may not be fully understood.
将来の方向性
There are many future directions for research on 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
2. Investigation of the potential use of this compound in combination with other drugs for cancer treatment.
3. Studies on the potential use of this compound in other diseases, such as neurodegenerative diseases.
4. Development of new analogs of this compound with improved properties, such as increased potency or selectivity.
5. Investigation of the potential use of this compound as a tool compound in other areas of research, such as neuroscience or immunology.
Conclusion:
In conclusion, 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a valuable tool compound for scientific research. Its ability to inhibit Akt and its antitumor activity make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other areas of research.
合成法
The synthesis of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves several steps. The starting material for the synthesis is 4-amino-5-fluoro-2-methylpyrimidine, which is reacted with 3-chloro-1-(4-methylpiperidin-1-yl)quinazoline to form the desired compound. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a polar solvent such as N,N-dimethylformamide.
科学的研究の応用
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine has a wide range of scientific research applications. This compound is commonly used as a tool compound in various biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B (Akt), which are involved in cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
特性
IUPAC Name |
5-fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-13-17(20)19(24-11-21-13)25(2)14-6-5-9-26(10-14)18-15-7-3-4-8-16(15)22-12-23-18/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFIKQCSIXXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C2CCCN(C2)C3=NC=NC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

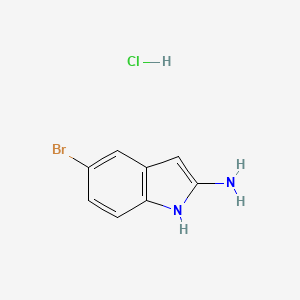
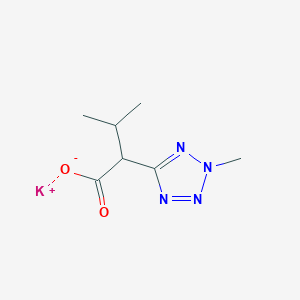
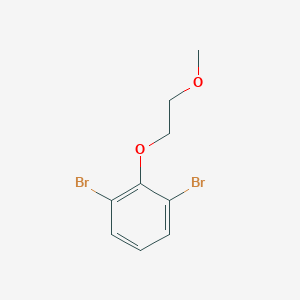
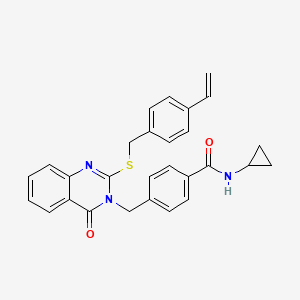
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
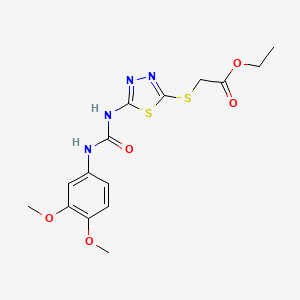
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
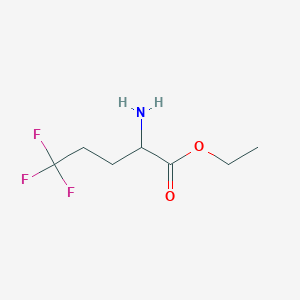
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
